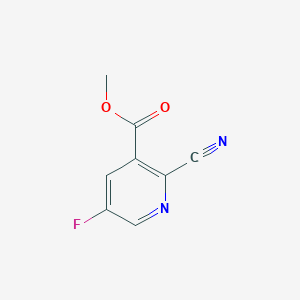

4-Amino-N-(4,6-diméthylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triène-1-sulfonamide; hydrate

Vue d'ensemble

Description

The compound contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group. Sulfonamides are known for their use in some types of drugs, particularly antibiotics .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, sulfonamides are typically solid at room temperature, and many are slightly soluble in water .Applications De Recherche Scientifique

- Le co-cristal du composé, qui combine le 4-amino-N-(4,6-diméthylpyrimidin-2-yl)benzène-1-sulfonamide avec l'acide 1,1'-biphényl-2,2'-dicarboxylique, a été développé pour des applications pharmaceutiques . Il est utilisé dans la formulation et la délivrance de médicaments en raison de sa structure cristalline unique et de ses propriétés thérapeutiques potentielles.

- Les hydrogels sont des réseaux gonflés à l'eau qui imitent le microenvironnement in vivo. Des chercheurs ont synthétisé des hydrogels sensibles au pH à base de sulfonamide, qui pourraient trouver des applications dans le génie tissulaire, l'encapsulation cellulaire et la délivrance de médicaments . Le groupe sulfonamide du composé peut contribuer à sa sensibilité aux changements de pH.

- Le N-(4,6-diméthylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzène-1-sulfonamide (DMQS) a été étudié comme inhibiteur de corrosion pour l'acier doux en milieu acide chlorhydrique (HCl). À une concentration de 4 × 10–5 M, le DMQS a présenté une efficacité élevée (97,6 %) pour inhiber la corrosion .

- Le N-(4,6-diméthylpyrimidin-2-yl)-4-((2-hydroxynaphtalène-1-yl)diazényl)benzène, un dérivé du composé, a été synthétisé et évalué pour ses activités antimicrobiennes et anthelminthiques . Son potentiel dans la lutte contre les infections et les maladies parasitaires justifie des explorations plus approfondies.

Industrie pharmaceutique

Hydrogels pour applications biomédicales

Inhibition de la corrosion

Propriétés antimicrobiennes et anthelminthiques

En résumé, ce composé polyvalent est prometteur dans les domaines pharmaceutiques, de la science des matériaux et de la recherche biologique. Ses applications diverses soulignent son importance dans l'avancement des connaissances scientifiques et des solutions pratiques. 🌟 .

Mécanisme D'action

Target of Action

The primary target of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate, also known as Sulfamethazine-(phenyl-13C6) hemihydrate, is the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfamethazine-(phenyl-13C6) hemihydrate inhibits the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid . The compound forms hydrogen bonds with the enzyme, disrupting its normal function . This disruption prevents the bacteria from producing essential proteins and DNA, thus inhibiting their growth and reproduction .

Biochemical Pathways

The inhibition of dihydropteroate synthase disrupts the folate synthesis pathway in bacteria . This disruption leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins. As a result, the bacteria cannot grow or reproduce effectively .

Pharmacokinetics

Similar sulfonamide drugs are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by Sulfamethazine-(phenyl-13C6) hemihydrate leads to a halt in bacterial growth and reproduction .

Action Environment

The efficacy of Sulfamethazine-(phenyl-13C6) hemihydrate can be influenced by various environmental factors. For instance, the compound’s inhibitory effect improves with an increase in concentration . Its efficacy declines with an increase in temperature

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H14N4O2S.H2O/c2*1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h2*3-7H,13H2,1-2H3,(H,14,15,16);1H2/i2*3+1,4+1,5+1,6+1,10+1,11+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRKVTCTLYZLPH-CYJMKBDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C.CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N8O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746845 | |

| Record name | Sulfamethazine-(phenyl-13C6) hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196157-77-3 | |

| Record name | Sulfamethazine-(phenyl-13C6) hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527985.png)

![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)

![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)

![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)

![2-(Benzyloxycarbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid](/img/structure/B1528003.png)

![5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1528005.png)